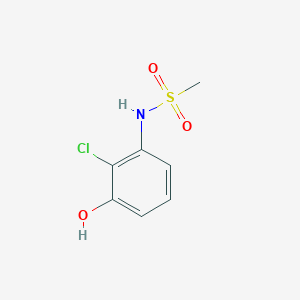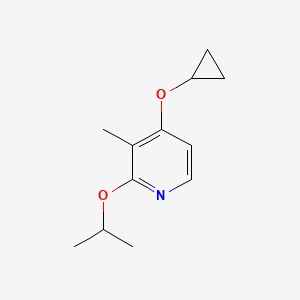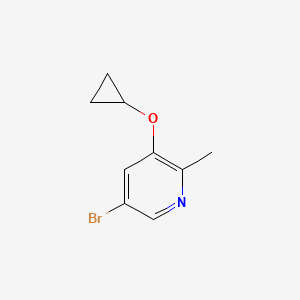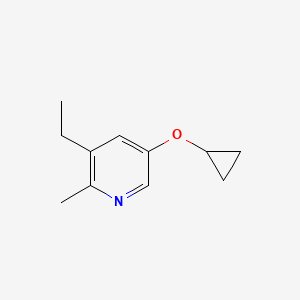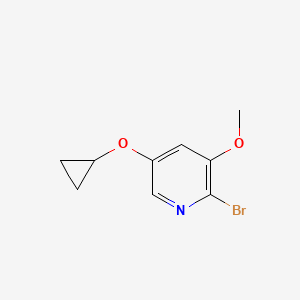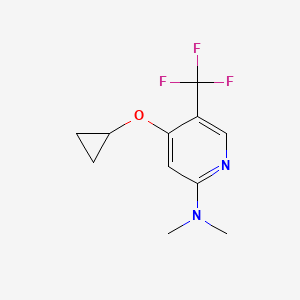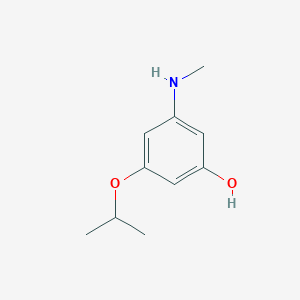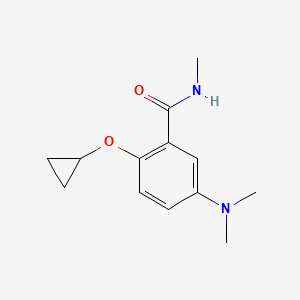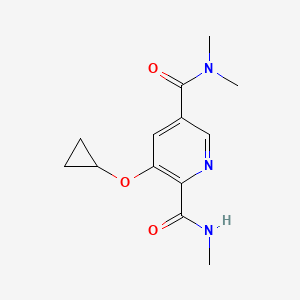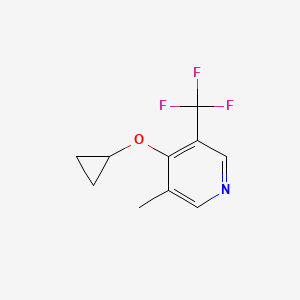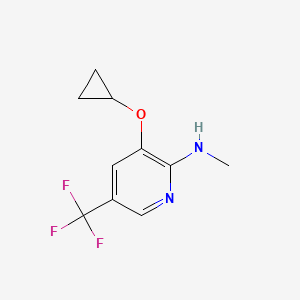
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable for various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with cyclopropyl alcohol and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-chloro-5-trifluoromethylpyridine: A precursor in the synthesis of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another trifluoromethylpyridine derivative with similar applications.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts additional steric and electronic properties. This makes it more versatile in various chemical reactions and enhances its potential biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H11F3N2O |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H11F3N2O/c1-14-9-8(16-7-2-3-7)4-6(5-15-9)10(11,12)13/h4-5,7H,2-3H2,1H3,(H,14,15) |
InChI-Schlüssel |
CVNIDEBMJHJISJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


